(5-Chlorothiophen-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone
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Description
(5-Chlorothiophen-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C17H19ClN4OS and its molecular weight is 362.88. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes, influencing cellular processes .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. It’s likely that the compound interacts with its targets, leading to changes in their function. This can result in alterations in cellular processes, potentially leading to therapeutic effects .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to accurately summarize the affected biochemical pathways. Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, influencing its therapeutic potential .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific information. The compound’s interaction with its targets can lead to changes in cellular processes, potentially resulting in therapeutic effects .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. These can include pH, temperature, presence of other compounds, and the specific cellular environment .
Biological Activity
The compound (5-Chlorothiophen-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available literature, synthesizing findings from various studies.
- Molecular Formula : C₁₄H₁₅ClN₂OS
- Molecular Weight : 292.80 g/mol
- CAS Number : Not explicitly available in the provided sources.
Antinociceptive Activity
Research has indicated that derivatives of compounds similar to this compound exhibit significant antinociceptive activity . For instance, studies on related piperazine derivatives have shown effectiveness in reducing pain responses in animal models. The mechanism often involves modulation of pain pathways via opioid receptors or inhibition of inflammatory mediators .
Anticancer Properties
Several studies have explored the anticancer potential of thiophene-containing compounds. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism includes the induction of apoptosis and disruption of cell cycle progression. A study highlighted that derivatives with piperazine moieties showed enhanced potency against breast and lung cancer cells .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties . Research into thiophene derivatives has shown activity against a range of bacterial strains. The presence of the piperazine ring may enhance membrane permeability, allowing for greater efficacy against pathogens .
Case Study 1: Antinociceptive Testing
A study published in Pharmacology tested a series of piperazine derivatives for antinociceptive effects using the hot plate and formalin tests in rodents. The results indicated that certain derivatives exhibited significant pain relief comparable to standard analgesics .
Case Study 2: Cytotoxicity Assessment
In another investigation, a series of thiophene-based compounds were screened for cytotoxicity against human cancer cell lines (MCF-7 and A549). The results showed IC50 values in the micromolar range, indicating promising anticancer activity. The study concluded that modifications to the thiophene structure could enhance biological activity .
Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4OS/c18-15-6-5-14(24-15)17(23)22-9-7-21(8-10-22)16-11-12-3-1-2-4-13(12)19-20-16/h5-6,11H,1-4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBRWVGZKJBSDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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